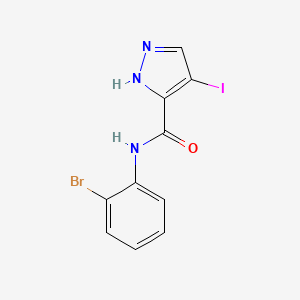![molecular formula C15H24N2O3 B4681257 N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)butanamide](/img/structure/B4681257.png)
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)butanamide
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)butanamide, commonly known as DMXB-A, is a novel compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.
Mecanismo De Acción
DMXB-A selectively activates the α7 N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)butanamide, which is primarily expressed in the central nervous system. Activation of the α7 this compound leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. DMXB-A also has anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function and memory in preclinical models of Alzheimer's disease and schizophrenia. It also has neuroprotective effects in models of traumatic brain injury and stroke. DMXB-A has been shown to reduce inflammation in the brain, which may contribute to its therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of DMXB-A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for laboratory experiments, including its high selectivity for the α7 N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)butanamide, which allows for specific targeting of this receptor. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, DMXB-A has some limitations, including its relatively low potency compared to other α7 this compound agonists and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on DMXB-A. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of DMXB-A and its effects on cognitive function and memory. Another area of interest is its potential use as a neuroprotective agent in traumatic brain injury and stroke. Finally, further studies are needed to optimize the pharmacokinetic properties of DMXB-A and to develop more potent and selective α7 N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)butanamide agonists.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in preclinical models of these diseases. DMXB-A has also been investigated for its potential use as a neuroprotective agent in traumatic brain injury and stroke.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-14(15(18)16-10-11-17(2)3)20-13-8-6-12(19-4)7-9-13/h6-9,14H,5,10-11H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRAEUNZTJAZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCN(C)C)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4681184.png)

![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681220.png)
![tert-butyl {1-[5-(allylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B4681221.png)

![4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B4681230.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4681235.png)

![6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4681263.png)
![N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4681276.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4681281.png)
![2-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4681287.png)

![2-ethoxy-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4681303.png)